molecular formula C10H19N3O3 B2396613 Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O CAS No. 1262407-51-1

Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O

Cat. No. B2396613
CAS RN: 1262407-51-1
M. Wt: 229.28
InChI Key: BOSGRWTUOYBXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O, also known as N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-2-(methylamino)acetamide, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O is not fully understood. However, it has been suggested that it exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression and are often overexpressed in cancer cells. Inhibition of HDAC activity leads to the activation of tumor suppressor genes, resulting in the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and decreasing the activation of nociceptive neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, it has been studied for its potential use as a diagnostic tool in imaging studies. However, one of the limitations of Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O is its relatively low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O and its potential applications in the treatment of cancer and inflammatory diseases. Furthermore, there is a need for more studies to explore the potential use of Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O as a diagnostic tool in imaging studies.

Synthesis Methods

The synthesis of Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O involves the reaction between 2-(methylamino)acetic acid and Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=Otert-butoxycarbonyl-L-alanine methyl ester in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=Ohydroxysuccinimide. The resulting product is then deprotected using trifluoroacetic acid to obtain Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O.

Scientific Research Applications

Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O has been extensively studied for its potential applications in various fields such as drug discovery, medicinal chemistry, and biochemistry. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O has been studied for its potential use as a diagnostic tool in imaging studies.

properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-carbamoylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-9(2,3)16-8(15)13-5-10(4-11,6-13)7(12)14/h4-6,11H2,1-3H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSGRWTUOYBXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(aminomethyl)-3-carbamoylazetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.